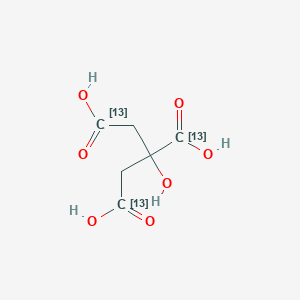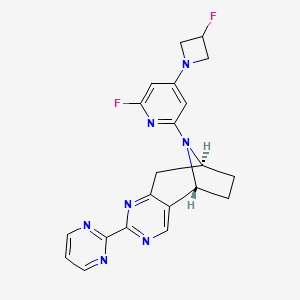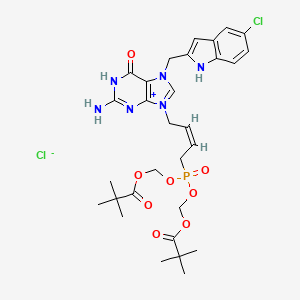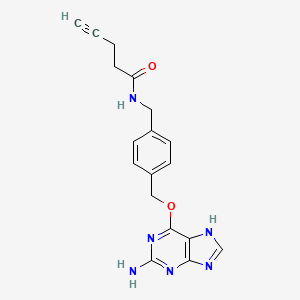
LHRH, Lys(8)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Luteinizing hormone-releasing hormone, Lysine(8)- (LHRH, Lys(8)-) is a synthetic analogue of the naturally occurring luteinizing hormone-releasing hormone. Luteinizing hormone-releasing hormone is a decapeptide that plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland . The modification at the eighth position with lysine enhances its stability and bioactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, Lys(8)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of LHRH, Lys(8)- typically involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides. The process is automated, ensuring consistency and purity of the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions
LHRH, Lys(8)- undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and tryptophan residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol, beta-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with substituted amino acids .
科学研究应用
LHRH, Lys(8)- has numerous applications in scientific research:
作用机制
LHRH, Lys(8)- exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary gonadotropes. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate steroidogenesis and gamete maturation in the gonads . The peptide’s enhanced stability and bioactivity due to the lysine modification make it a potent agonist of luteinizing hormone-releasing hormone receptors .
相似化合物的比较
Similar Compounds
- Luteinizing hormone-releasing hormone (natural form)
- [D-Lys(6)]-Luteinizing hormone-releasing hormone
- [Arg(8)]-Luteinizing hormone-releasing hormone
- [Gln(8)]-Luteinizing hormone-releasing hormone (chicken)
Uniqueness
LHRH, Lys(8)- is unique due to its lysine modification at the eighth position, which enhances its stability and bioactivity compared to the natural form and other analogues. This modification allows for more effective binding to luteinizing hormone-releasing hormone receptors and prolonged activity .
属性
CAS 编号 |
35544-05-9 |
|---|---|
分子式 |
C55H75N15O13 |
分子量 |
1154.3 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N15O13/c1-30(2)20-39(50(78)65-38(10-5-6-18-56)55(83)70-19-7-11-44(70)54(82)60-26-45(57)73)64-47(75)27-61-48(76)40(21-31-12-14-34(72)15-13-31)66-53(81)43(28-71)69-51(79)41(22-32-24-59-36-9-4-3-8-35(32)36)67-52(80)42(23-33-25-58-29-62-33)68-49(77)37-16-17-46(74)63-37/h3-4,8-9,12-15,24-25,29-30,37-44,59,71-72H,5-7,10-11,16-23,26-28,56H2,1-2H3,(H2,57,73)(H,58,62)(H,60,82)(H,61,76)(H,63,74)(H,64,75)(H,65,78)(H,66,81)(H,67,80)(H,68,77)(H,69,79)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI 键 |
VLGUUHYEMCPHBC-YTAGXALCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
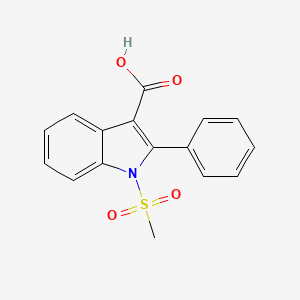


![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
